4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a bromophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated thiazole intermediate.
Morpholine Moiety Addition: The morpholine moiety can be added via nucleophilic substitution, where a halogenated intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Amines, Thiols, Organometallic reagents
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and the presence of the bromophenyl and morpholine groups may enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and the compound’s unique structure may offer new avenues for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the morpholine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-phenyl-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Similar structure but lacks the bromine atom.
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one makes it unique compared to its analogs. The bromine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26BrN3O4S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H26BrN3O4S/c1-14-22(32-15(2)25-14)20(28)18-19(16-4-6-17(24)7-5-16)27(23(30)21(18)29)9-3-8-26-10-12-31-13-11-26/h4-7,19,29H,3,8-13H2,1-2H3 |
InChI Key |
IUERGISIHBQHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCCN4CCOCC4)O |
Origin of Product |
United States |
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